molecular formula C6H14N6O2 B14308488 1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane CAS No. 114454-28-3

1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane

Cat. No.: B14308488
CAS No.: 114454-28-3
M. Wt: 202.22 g/mol
InChI Key: XEDPIZUYWSMLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane is a chemical compound with the molecular formula C5H10N6O2 It is known for its unique structure, which includes a tetrazocane ring with nitroso groups at the 3 and 7 positions and methyl groups at the 1 and 5 positions

Preparation Methods

The synthesis of 1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane typically involves the nitrosation of 1,5-dimethyl-1,3,5,7-tetraazacyclooctane. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions, including temperature and pH, are carefully monitored to ensure the selective formation of the dinitroso compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso groups to amino groups.

    Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane can be compared with other similar compounds, such as:

    1,3,5,7-Tetraazabicyclo[3.3.1]nonane: This compound lacks the nitroso groups and has different chemical properties.

    1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): A highly nitrated derivative with explosive properties, unlike the relatively stable this compound.

Properties

CAS No.

114454-28-3

Molecular Formula

C6H14N6O2

Molecular Weight

202.22 g/mol

IUPAC Name

1,5-dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane

InChI

InChI=1S/C6H14N6O2/c1-9-3-11(7-13)5-10(2)6-12(4-9)8-14/h3-6H2,1-2H3

InChI Key

XEDPIZUYWSMLGL-UHFFFAOYSA-N

Canonical SMILES

CN1CN(CN(CN(C1)N=O)C)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.